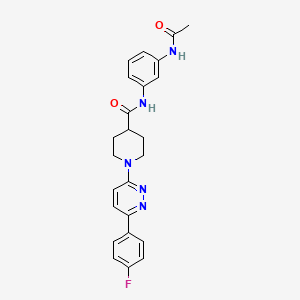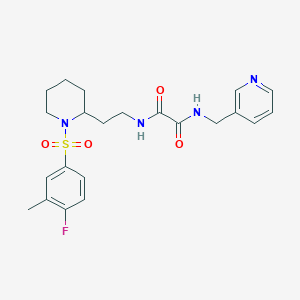![molecular formula C19H16N2O5S B2738732 N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380040-30-0](/img/structure/B2738732.png)
N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. This compound is also known as BTF, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BTF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTF has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. BTF has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
BTF has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticonvulsant effects. BTF has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BTF has also been found to scavenge free radicals and protect against oxidative stress. In addition, BTF has been shown to have anticonvulsant activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTF in lab experiments is its high purity and stability. BTF can be synthesized in high yield and purity, which makes it suitable for use in various assays and experiments. However, one of the limitations of using BTF is its high cost, which may limit its use in some research projects.
Orientations Futures
There are many future directions for research on BTF, including the development of novel synthesis methods, the exploration of its potential use in drug delivery systems, and the investigation of its mechanism of action in different diseases. BTF has also been found to have potential as a fluorescent probe for imaging applications. Further research is needed to fully understand the potential of BTF in various applications and to develop new and innovative uses for this compound.
Conclusion:
In conclusion, BTF is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BTF can be synthesized using different methods, and it has been studied extensively for its potential use in cancer treatment, neuroprotection, and antimicrobial activity. BTF has various biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Future research on BTF will help to fully understand its potential in various applications and to develop new and innovative uses for this compound.
Méthodes De Synthèse
BTF can be synthesized using different methods, but the most common method is the reaction between 3,4-methylenedioxyphenyl-2-nitropropene and furfuryl mercaptan. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified using chromatography. This method has been used successfully by researchers to obtain BTF in high yield and purity.
Applications De Recherche Scientifique
BTF has been studied extensively for its potential use in various applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, BTF has been found to protect neurons from oxidative stress and excitotoxicity. BTF has also been shown to possess antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-18(20-8-12-3-4-16-17(6-12)26-11-25-16)19(23)21-9-14-7-13(10-27-14)15-2-1-5-24-15/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVFPZOKFZSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)

![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)
![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2738656.png)



![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)
![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
